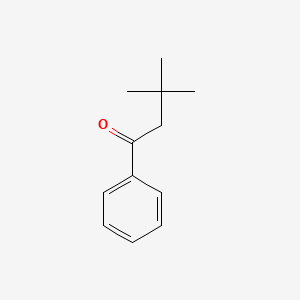

Suc-Ala-Leu-Pro-Phe-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Nanomedicine and Drug Delivery

The Phe-Phe motif, which is part of the “Suc-Ala-Leu-Pro-Phe-OH” sequence, is known for its ability to drive the self-assembly of short peptides into nanostructures and hydrogels . These structures are particularly useful in nanomedicine for:

Enzyme Activity Studies

“Suc-Ala-Leu-Pro-Phe-OH” can be used as a substrate to study the activity of various enzymes, including chymotrypsin . This application is crucial for:

Protein Folding

The peptide serves as a substrate for peptidyl prolyl cis-trans isomerases (PPIases), which are enzymes that catalyze the isomerization of proline residues in peptide chains . This is important for:

作用機序

Target of Action

Suc-Ala-Leu-Pro-Phe-OH is a substrate for FK-506 binding proteins (FKBPs) , also known as macrophilins , and cyclophilins . These proteins belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) , which play crucial roles in protein folding, cellular signaling, and immune response.

Mode of Action

The compound interacts with its targets, the FKBPs and cyclophilins, through a process called cis-trans isomerization of proline imidic peptide bonds . This interaction accelerates protein folding, which is essential for the proper functioning of many biological processes .

Biochemical Pathways

The primary biochemical pathway affected by Suc-Ala-Leu-Pro-Phe-OH involves the isomerization of proline imidic peptide bonds . This process is catalyzed by PPIases, including FKBPs and cyclophilins . The isomerization of these bonds is a rate-limiting step in the folding of many proteins, and thus, the compound’s action can influence numerous downstream effects related to protein function.

Result of Action

The molecular and cellular effects of Suc-Ala-Leu-Pro-Phe-OH’s action are primarily related to its role in accelerating protein folding . By enhancing the activity of PPIases, it can influence the function of many proteins, potentially affecting a wide range of cellular processes.

Action Environment

The action, efficacy, and stability of Suc-Ala-Leu-Pro-Phe-OH can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it may be affected by the presence of certain solvents . Additionally, factors such as pH and temperature could potentially influence its activity and stability, as these conditions can impact protein folding processes.

Safety and Hazards

将来の方向性

特性

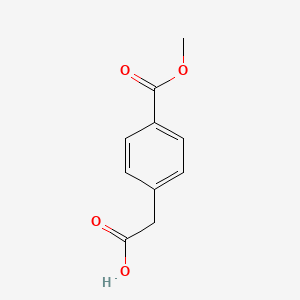

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N4O8/c1-16(2)14-19(29-24(35)17(3)28-22(32)11-12-23(33)34)26(37)31-13-7-10-21(31)25(36)30-20(27(38)39)15-18-8-5-4-6-9-18/h4-6,8-9,16-17,19-21H,7,10-15H2,1-3H3,(H,28,32)(H,29,35)(H,30,36)(H,33,34)(H,38,39)/t17-,19-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWLENXZHAFXAI-VMXMFDLUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 11092823 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Furo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1310516.png)

![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide](/img/structure/B1310541.png)